N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide
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Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which is a key component of the compound, has been extensively studied . This moiety is synthesized from easily available chemicals due to its wide range of applications in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis
The molecular formula of N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide is C21H14F4N4O2 . It has an average mass of 430.355 Da and a mono-isotopic mass of 430.105286 Da .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds with structures similar to N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide have been synthesized and evaluated for their biological activities. For instance, fluorinated imidazo[1,2-a]pyridine derivatives were studied for their potential in imaging β-amyloid in Alzheimer’s disease, highlighting the role of such compounds in developing diagnostic tools for neurodegenerative disorders (Fookes et al., 2008).
Drug Discovery and Development
Related compounds have been identified as potent inhibitors in various drug discovery efforts. This includes the discovery of pyridazinone-based phosphodiesterase 10A (PDE10A) inhibitors for the treatment of schizophrenia, demonstrating the therapeutic potential of these chemical structures (Kunitomo et al., 2014). Another study focused on the synthesis of fluorinated heterocyclic compounds, showcasing the versatility of fluoroacrylic building blocks for creating fluorine-bearing pharmaceuticals (Shi et al., 1996).
Biological and Pharmacological Activities
The exploration of the biological and pharmacological activities of related compounds has been extensive. This includes studies on novel selenylated imidazo[1,2-a]pyridines for breast cancer chemotherapy, where compounds showed promising activity against breast cancer cells through inhibition of cell proliferation, DNA cleavage, and apoptosis, highlighting the potential for the development of new anticancer therapies (Almeida et al., 2018).
properties
IUPAC Name |
N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c1-3-4-5-17(24)21-14-10-12(6-7-13(14)19)15-11-23-16(20-15)8-9-18(22-23)25-2/h6-11H,3-5H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIPZQSQKSWFCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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